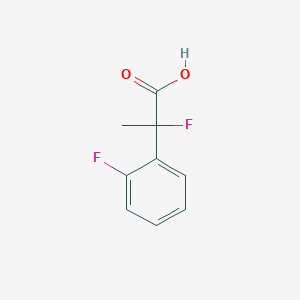

2-Fluoro-2-(2-fluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

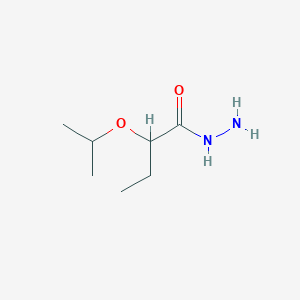

2-Fluoro-2-(2-fluorophenyl)propanoic acid is a chemical compound with the CAS Number: 1394168-75-2 . It has a molecular weight of 186.16 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, one study reported the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification . The reaction was carried out by reacting different aromatic aldehydes with the commercially available drug flurbiprofen .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8F2O2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,13) . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 116-117 degrees Celsius . The compound’s molecular weight is 186.16 .Scientific Research Applications

Chiral Derivatization Agent

2-Fluoro-2-(2-fluorophenyl)propanoic acid has been utilized as a chiral derivatizing agent. The enantiomers of this compound have been separated, and their absolute configurations determined. This makes it a useful agent for the study of stereochemistry in various compounds (Hamman, 1993).

Synthesis of Fluorinated Amino Acids

It has been used in the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines. This synthesis includes key steps like the preparation of benzyl bromides and alkylation of glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).

Biosynthetic Incorporation in Proteins

This compound plays a role in the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites. This application is significant for studying protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).

Synthesis of N′-Benzylidene Derivatives

The acid has been used in the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides. These compounds exhibit significant antioxidant potential, which is relevant for pharmaceutical applications (Zaheer et al., 2015).

Organotin Derivatives for Biological Applications

Organotin derivatives of 2-(2-fluoro-4-biphenyl)propanoic acid have been prepared and studied for their structural and biological properties, particularly for their antitumor and anticancer activities (Mahmood et al., 2003).

Enantioselective Resolution in Enzyme Reactors

This compound has been involved in the kinetic resolution of racemic acids in an enzyme membrane reactor, showcasing its utility in producing enantiomerically pure products with high enantiomeric excess (Ceynowa & Rauchfleisz, 2003).

Electrooptical Properties in Liquid Crystals

It has applications in the synthesis of esters with large nematic ranges, which are significant for the development of materials with useful electrooptical properties, particularly in liquid crystal displays (Gray & Kelly, 1981).

Safety and Hazards

Properties

IUPAC Name |

2-fluoro-2-(2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIKFIPIMXLVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2640844.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2640845.png)

![N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2640848.png)

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2640851.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2640852.png)

![3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid](/img/structure/B2640855.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2640863.png)

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2640864.png)

![4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2640865.png)